2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-bromo-5-ethyl-2-methylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-5-8(9)6(4-7(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVSCMTYAJAWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Br)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1496937-16-6 | |
| Record name | 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with acetylenic ketones, resulting in the formation of pyrazoles.
Ethylation and methylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Acetic acid functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution reactions: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.
Reduction products: Reduction can yield reduced pyrazole derivatives with altered functional groups.
Scientific Research Applications
2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic properties.
Biological studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Comparative Insights
Trifluoromethyl (CF₃) and difluoromethyl (CHF₂) groups in analogues introduce strong electron-withdrawing effects, which may enhance electrophilic reactivity and alter hydrogen-bonding capabilities.
Polarity and Solubility: The hydrochloride salt of 2-(4-bromo-1H-pyrazol-5-yl)acetic acid exhibits higher aqueous solubility compared to the free acid form of the target compound, making it more suitable for biological assays.
Biological Relevance :
- Compounds with trifluoromethyl groups are often prioritized in drug discovery due to their resistance to metabolic degradation.
- The difluoromethyl variant has a predicted pKa of 3.37, suggesting stronger acidity than the target compound, which could influence protein binding in biological systems.
Synthetic Accessibility :
- The target compound’s synthesis likely follows procedures similar to those for 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one , involving bromination and alkylation steps.
- In contrast, analogues with heterocyclic appendages (e.g., oxazol-2-yl ) require multi-step syntheses involving cross-coupling reactions.
Research Findings and Data Gaps
- Similarity Analysis : The closest structural analogue is 4-Bromo-1H-pyrazole-5-carboxylic acid (similarity score: 0.88) , which lacks the ethyl and methyl substituents but retains the bromine and carboxylic acid groups. This highlights the critical role of alkyl substituents in modulating steric and electronic properties.
Biological Activity
2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H11BrN2O2
- Molecular Weight : 247.09 g/mol
- CAS Number : 1496937-16-6
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 2.33 µM |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These findings suggest that the compound may be effective in treating infections caused by both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. In various experimental models, compounds similar to this compound demonstrated significant inhibition of inflammatory markers:
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Pyrazole derivative A | 60.56 | Comparable to diclofenac |
| Pyrazole derivative B | 57.24 | Comparable to diclofenac |
These compounds exhibited COX-2 inhibitory activity, indicating their potential as anti-inflammatory agents .
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes involved in inflammatory pathways and microbial resistance. The presence of the bromo group and the pyrazole ring enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens and inflammatory conditions.
Case Studies
- Antibacterial Efficacy Study : A study conducted on various synthesized pyrazole derivatives, including the target compound, revealed that it exhibited significant bactericidal activity against S. aureus and E. coli within an 8-hour exposure period .
- Anti-inflammatory Assessment : In a carrageenan-induced rat paw edema model, the compound showed a high percentage of edema inhibition (up to 96%), indicating strong anti-inflammatory properties compared to standard treatments like celecoxib .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Common synthetic strategies involve multi-step reactions, including cyclocondensation of hydrazines with β-keto esters or Vilsmeier–Haack formylation for pyrazole ring formation . Optimization requires precise control of reaction temperature (typically 80–120°C), solvent selection (e.g., ethanol or DMF), and reaction time (6–24 hours). Catalytic agents like POCl₃ or acetic anhydride may enhance yield. Post-synthesis purification via recrystallization or column chromatography is critical .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrazole ring substitution pattern and acetic acid side chain . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (ESI-MS) validates the molecular ion peak (C₈H₁₁BrN₂O₂, m/z ≈ 259.1 [M+H]⁺) .
Q. How does the molecular structure influence its physicochemical properties?
- Methodological Answer : The bromine atom at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions. The ethyl and methyl groups increase hydrophobicity (logP ≈ 2.1), impacting solubility in polar solvents. The acetic acid moiety allows salt formation (e.g., sodium salts) for improved aqueous solubility in biological assays .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:
- Prodrug Design : Esterification of the acetic acid group to enhance membrane permeability .
- Pharmacokinetic Profiling : LC-MS/MS to monitor plasma concentration and metabolite identification .
- Species-Specific Metabolism : Comparative studies using liver microsomes from different models (e.g., rat vs. human) .
Q. What strategies are recommended for designing analogs to explore structure-activity relationships (SAR)?
- Methodological Answer : Focus on modifying substituents:
- Bromine Replacement : Substitute with Cl, F, or CF₃ to alter electronic effects .
- Pyrazole Ring Functionalization : Introduce aryl groups at position 1 or 3 to enhance binding affinity .
- Side Chain Variation : Replace acetic acid with sulfonamide or amide groups to modulate solubility .
Computational docking (e.g., AutoDock Vina) can predict target interactions (e.g., enzyme active sites) .
Q. What challenges arise in separating stereoisomers or regioisomers during synthesis?
- Methodological Answer : Epimerization during synthesis may produce diastereomers, requiring chiral HPLC (e.g., Chiralpak AD-H column) or crystallization in non-polar solvents (e.g., hexane/ethyl acetate). Adjusting mobile phase pH (2.5–3.5) improves resolution for zwitterionic forms .
Q. How can X-ray crystallography resolve ambiguities in molecular configuration?
- Methodological Answer : Single-crystal X-ray diffraction confirms bond angles, dihedral angles, and halogen bonding patterns. For derivatives, data collection at low temperature (100 K) reduces thermal motion artifacts. Software like SHELX refines electron density maps to resolve positional disorder .
Q. What are common impurities formed during synthesis, and how can they be quantified?
- Methodological Answer : Common impurities include de-brominated byproducts (e.g., 3-ethyl-1-methyl-1H-pyrazol-5-yl acetic acid) and oxidation products. Quantitative analysis uses HPLC with a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) and UV detection at 220 nm. Limit of quantification (LOQ) should be ≤0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
